3-(3,4-Difluorobenzenesulfonyl)pyrrolidine
Description
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by a benzenesulfonyl group substituted with two fluorine atoms at the 3- and 4-positions. This compound is synthesized via oxidation of tert-butyl 3-{[(3,4-difluorophenyl)sulfanyl]methyl}pyrrolidine-1-carboxylate (Ic) using meta-chloroperbenzoic acid (mCPBA), yielding an 85% isolated product as a white solid. Structural confirmation is achieved through 1H NMR and LC-MS analyses . The 3,4-difluoro substitution introduces strong electron-withdrawing effects, which influence both the compound’s reactivity and conformational stability, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H11F2NO2S |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11F2NO2S/c11-9-2-1-7(5-10(9)12)16(14,15)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 |
InChI Key |
IWVNOAIIGCZMRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3,4-Difluorobenzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Procedure: The 3,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of pyrrolidine in the chosen solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding pyrrolidones, while reduction reactions can modify the sulfonyl group.
Addition Reactions: The compound can also participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets are subject to ongoing research, but the compound’s unique structure allows it to engage in specific and potent interactions with its targets.
Comparison with Similar Compounds
Key Observations :
- Yield Trends : The naphthyl-substituted IIa exhibits the highest yield (91%), likely due to the electron-deficient nature of the naphthalene ring enhancing sulfonyl group formation. In contrast, the steric bulk of the 3,4-dimethyl group in IIb may hinder oxidation, resulting in a lower yield (65%) .
- Electronic Effects : The 3,4-difluoro substituents in IIc provide strong electron-withdrawing effects, which may stabilize intermediates during oxidation, contributing to its moderate yield (85%). This contrasts with the electron-donating methyl groups in IIb, which reduce reactivity.
Comparison with Bioactive Pyrrolidine Derivatives
Pyrrolidine derivatives with diverse sulfonyl substituents have demonstrated significant biological activity. For example, Zhang et al. (2018) synthesized compounds bearing 3-phenoxybenzenesulfonyl or (3,4-dimethoxyphenyl)prop-2-enyl moieties, which exhibited antiproliferative activity against cancer cell lines (IC50: 3.56–25.64 µM) and nitric oxide (NO)-releasing capacity (25.51–34.43 µM) .
Structural-Activity Relationships :
- Electron-Withdrawing vs. However, the absence of direct biological data for IIc limits direct comparisons.
- Solubility and Permeability : Fluorine atoms may improve membrane permeability and metabolic stability relative to bulkier substituents (e.g., naphthyl), though this requires experimental validation.
Conformational and Stereoelectronic Effects
Difluorination significantly alters pyrrolidine ring conformation. Quantum chemical analyses reveal:
- Anomeric Effect: In 3,4-difluoropyrrolidines, nN→σ*CF hyperconjugation (generalized anomeric effect) stabilizes specific conformers, reducing conformational flexibility .
- Gauche vs. Steric Effects : While gauche effects (C-F/C-F interactions) are less dominant in 3,4-difluoro isomers, steric and electrostatic interactions further modulate stability.
Comparison with Non-Fluorinated Analogs:
- Stereoelectronic Tuning : Unlike methyl or methoxy groups, fluorine’s electronegativity fine-tunes electronic density without introducing steric bulk, optimizing interactions with enzymatic active sites.
Biological Activity
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.
- Molecular Formula : C10H10F2N2O2S
- Molecular Weight : 252.26 g/mol
- IUPAC Name : 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine
The biological activity of 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine is primarily attributed to its interaction with specific biological targets. The sulfonyl group enhances the compound's ability to form hydrogen bonds with various enzymes and receptors, potentially modulating their activity. The presence of fluorine atoms increases lipophilicity and binding affinity, which can enhance pharmacological effects.
Biological Activity Overview
Research indicates that 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine exhibits various biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance, compounds similar to 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine have demonstrated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Research on related sulfonamide compounds indicates effectiveness against bacterial strains.
- Anti-inflammatory Effects : Some studies suggest that pyrrolidine derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigated the anticancer properties of various pyrrolidine derivatives, including those structurally similar to 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine. The results indicated that these compounds inhibited the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involved modulation of signaling pathways related to cell survival and proliferation.
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine was tested against multiple bacterial strains. The results showed a notable reduction in bacterial growth, suggesting that the compound could serve as a lead for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
